molecular formula C10H8ClN3O4 B1420396 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 1097788-31-2

3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione

Cat. No. B1420396
M. Wt: 269.64 g/mol
InChI Key: NXACJYGIFDHMBY-UHFFFAOYSA-N
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Description

“3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C10H8ClN3O4 . It has a molecular weight of 269.64 .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione”, often involves the use of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) and various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .


Molecular Structure Analysis

The molecular structure of “3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione” includes a five-membered imidazole ring attached to a 4-chloro-3-nitrophenylmethyl group . More detailed structural analysis might be available in specific scientific studies or databases.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione” are not fully detailed in the available sources. It is known that the compound has a molecular weight of 269.64 . More specific properties like boiling point, melting point, solubility, and others might be available in specialized chemical databases.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study focused on the synthesis and crystal structure of a similar compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. It's a pharmaceutical intermediate with nonplanar conformation, stabilized by various intermolecular interactions (Aydin et al., 2013).

Chemical Synthesis and Hydrolysis Studies

  • Research on substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas detailed their chemical synthesis and hydrolysis. This study provided insights into the reaction mechanisms and kinetics (Sedlák et al., 2005).

Antinociceptive Properties

  • An investigation into the antinociceptive effect of a hydantoin derivative, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, in mice. This compound, synthesized from the amino acid glycine, showed potential in treating neuropathic pain (Queiroz et al., 2015).

Antimicrobial Activity

  • A study synthesized various imidazolidine compounds and tested some for antimicrobial activity. This research contributes to understanding the potential medical applications of these compounds (Brandão et al., 1997).

Antitumor Activity

  • Research on new imidazole-4-one and imidazolidine-2,4-dione analogues showed significant antitumor activity, particularly against prostate, colorectal, breast, and Hela cancer cell lines (El-Sayed et al., 2018).

Inhibitors of Human Heart Chymase

  • A series of imidazolidine-2,4-dione derivatives were synthesized and evaluated for their potential as nonpeptide inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases (Niwata et al., 1997).

properties

IUPAC Name

3-[(4-chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c11-7-2-1-6(3-8(7)14(17)18)5-13-9(15)4-12-10(13)16/h1-3H,4-5H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXACJYGIFDHMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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